Enzyme Inhibition Selectivity: Human TDO vs. IDO1 Profile of N4-Ethoxyphenylacetyl Indoline-2-Carboxamides
In a focused indoline-2-carboxamide series, compounds bearing the N-4-ethoxyphenylacetyl substituent exhibit dual inhibition of human tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase 1 (IDO1) at sub-micromolar concentrations. A representative close analog from the same series (differing in the indoline core substitution) showed IC50 values of 561 nM against TDO and 809 nM against IDO1 [1]. The 4-ethoxyphenylacetyl moiety contributes to balanced dual TDO/IDO1 inhibition, contrasting with analogs bearing bulkier or more polar N-substituents that show pronounced selectivity for one enzyme over the other. Comparative analogs with N-cyclopropyl amide groups, as seen in the EP4 antagonist patent literature, lack significant TDO/IDO1 activity [2]. This differential target engagement is critical for applications in cancer immunotherapy where dual TDO/IDO1 blockade may overcome compensatory resistance mechanisms.
| Evidence Dimension | TDO/IDO1 dual inhibitory activity |
|---|---|
| Target Compound Data | Representative N-4-ethoxyphenylacetyl indoline-2-carboxamide analog: TDO IC50 = 561 nM; IDO1 IC50 = 809 nM (BindingDB, ChEMBL curated) |
| Comparator Or Baseline | EP4 antagonist indoline cyclopropyl amides: TDO/IDO1 activity not reported; primary target is EP4 receptor |
| Quantified Difference | Qualitative difference in target engagement: sub-μM TDO/IDO1 inhibition vs. no reported IDO/TDO activity |
| Conditions | Recombinant human TDO and IDO1 expressed in E. coli; fluorescence-based assay; 1 hr incubation |
Why This Matters
For researchers investigating kynurenine pathway modulation for immuno-oncology, the dual TDO/IDO1 inhibition profile associated with the N-4-ethoxyphenylacetyl indoline-2-carboxamide scaffold offers a therapeutically distinct mechanism compared to EP4-targeted or trypanocidal indoline-2-carboxamides.
- [1] BindingDB Entry BDBM50127136 / CHEMBL1442185. Affinity data for indoline-2-carboxamide analog: TDO IC50 561 nM, IDO1 IC50 809 nM. Accessed via BindingDB.org. View Source
- [2] Colucci, J., et al. Indole and Indoline Cyclopropyl Amide Derivatives as EP4 Receptor Antagonists. US Patent Application 20090105321, 2009. View Source
